

In Vitro Antifungal Activity of Glyceryl 1-monooctanoate: Application Notes

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Compound Focus: Glyceryl 1-monooctanoate

CAS No.: 502-54-5

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Introduction

Glyceryl 1-monooctanoate is a medium-chain monoglyceride derived from glycerol and octanoic acid. It is characterized as a broad-spectrum antimicrobial agent. Its structure confers amphiphilic properties, meaning the molecule has both hydrophilic (glycerol head) and lipophilic (fatty acid chain) regions. This structure is key to its ability to disrupt microbial cell membranes [1]. The compound has demonstrated activity against a range of pathogenic fungi, including yeasts and filamentous fungi, making it a compound of interest for topical antifungal formulations and preservative systems [2].

Antifungal Activity Profile

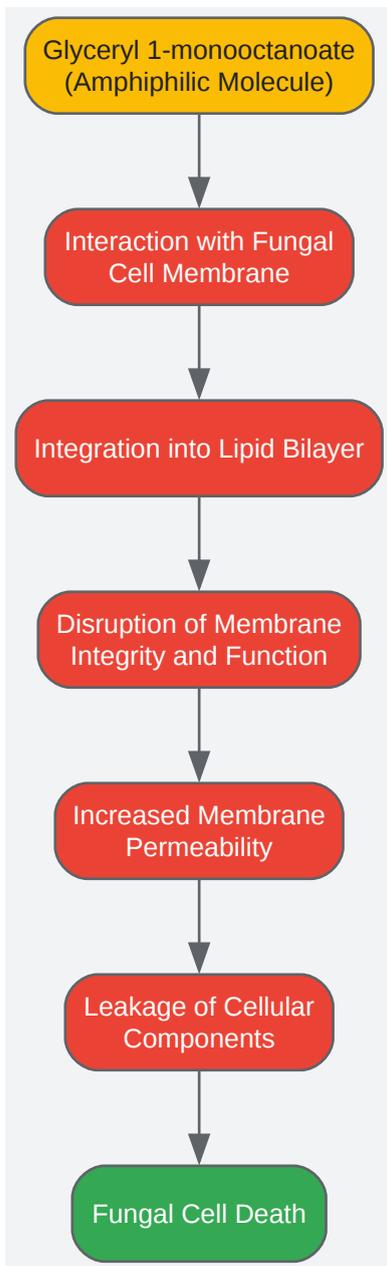
The table below summarizes the in vitro antifungal activity of **glyceryl 1-monooctanoate** against various fungal organisms, as reported in the scientific literature.

Fungal Organism	Activity Reported	Key Metric (e.g., MIC)	Testing Conditions / Notes
Candida albicans	Suppressed growth [2]	MIC: 200 mg/L [2]	Test duration: 30 days [2]

Fungal Organism	Activity Reported	Key Metric (e.g., MIC)	Testing Conditions / Notes
Candida parapsilosis	Suppressed growth [2]	Information not specified	Test duration: 30 days [2]
Aspergillus niger	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Penicillium roqueforti	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Penicillium jensenii	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Alternaria sp.	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Phoma sp.	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Trichophyton mentagrophytes	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]
Trichophyton rubrum	Inhibited growth [2]	Information not specified	Test duration: 30 days [2]

Proposed Mechanism of Antifungal Action

The primary mechanism by which monoglycerides like **glyceryl 1-monooctanoate** exert their antifungal effect is through the disruption of the fungal cell membrane. The following diagram illustrates the sequential process of this mechanism.



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The amphiphilic nature of **glyceryl 1-monooctanoate** allows it to act as a non-ionic surfactant. Its lipophilic fatty acid chain inserts into the lipid bilayer of the fungal cell membrane, while the hydrophilic glycerol headgroup remains in the aqueous interface. This integration disrupts the packing of membrane lipids, compromising the membrane's structural integrity [1]. The consequences of this disruption are:

- **Increased Permeability:** The membrane becomes porous, losing its function as a selective barrier [1].

- **Leakage of Vital Contents:** Critical intracellular ions, metabolites, and other components leak out of the cell [1].
- **Loss of Vital Functions:** The disruption impairs the membrane's ability to maintain energy gradients and overall cellular homeostasis, ultimately leading to cell death [1].

Formulation Considerations for Testing

Due to its amphiphilic nature and limited aqueous solubility, specific formulation strategies are required for in vitro testing to ensure the compound is in a bioavailable form.

- **Solubilization: Glycerol 1-monooctanoate** is highly soluble in organic solvents like **DMSO**. For antimicrobial testing, a stock solution can be prepared in DMSO and then diluted into the aqueous test medium (e.g., culture broth). The final concentration of DMSO in the assay must be non-toxic to the test organisms [2].
- **Use of Emulsifiers:** The compound can be incorporated into **microemulsion systems** to enhance its stability and delivery. These systems typically consist of oil (e.g., medium-chain triglycerides), surfactant (e.g., Labrasol, Capmul MCM), and co-surfactant (e.g., Transcutol P). Microemulsions form nanoscale globules that can improve the solubility and penetration of antifungal agents [3].
- **Broad-Spectrum Activity Note:** It is important to note that research on the related compound glycerol monolaurate (GML) suggests that monoglycerides can also inhibit exotoxin production by pathogens like *Staphylococcus aureus* at sub-inhibitory concentrations. This indicates a potential secondary anti-virulence mechanism, although this has not been specifically confirmed for **glycerol 1-monooctanoate** [4].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of **glycerol 1-monooctanoate** against yeast-like fungi such as *Candida albicans*, based on methodologies inferred from the search results.

1. Reagent and Stock Solution Preparation

- **Test Compound Stock:** Dissolve **glycerol 1-monooctanoate** in high-purity DMSO to a concentration of 50 mg/mL. Filter-sterilize using a 0.22 µm syringe filter. Store at -20°C.

- **Culture Medium:** Use standard broth for antifungal testing, such as RPMI 1640 medium buffered to pH 7.0 with MOPS.
- **Inoculum Standardization:** Grow the fungal test strain (e.g., *C. albicans* ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which yields a stock inoculum of approximately $1-5 \times 10^6$ CFU/mL. Further dilute this stock 1:1000 in the broth medium to achieve a working inoculum of $1-5 \times 10^3$ CFU/mL.

2. Microdilution Procedure

- In a sterile 96-well microtiter plate, add 100 μ L of the broth medium to all wells except those in the first column.
- Perform a serial dilution: Add 200 μ L of the test compound stock solution to the first well (e.g., well A1). Serially transfer 100 μ L from well A1 to the next well, mixing thoroughly, and continue this process down the column. Discard 100 μ L from the last well in the series to maintain equal volumes.
- Add 100 μ L of the standardized fungal inoculum to all test wells. This results in a final dilution series of the test compound (e.g., 32.5 mg/L down to 0.0625 mg/L) and a final DMSO concentration not exceeding 1% (v/v).
- Include controls: **Growth control** (broth + inoculum, no compound), **sterility control** (broth only), and **vehicle control** (broth + inoculum + highest final concentration of DMSO used).

3. Incubation and Result Interpretation

- Seal the plate and incubate it at a temperature of 30-35°C for 30-48 hours, depending on the growth rate of the test organism. The specific study on **glyceryl 1-monooctanoate** cited an observation period of 30 days to assess long-term inhibition, but a standard 48-hour incubation is typical for initial MIC determination [2].
- After incubation, visually read the MIC. The **MIC value** is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
- For confirmation, add an indicator like resazurin to each well. A color change from blue to pink indicates metabolic activity and thus growth.

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To cite this document: Smolecule. [In Vitro Antifungal Activity of Glyceryl 1-monooctanoate: Application Notes]. Smolecule, [2026]. [Online PDF]. Available at:

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